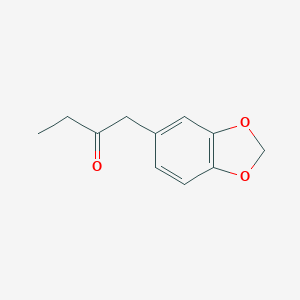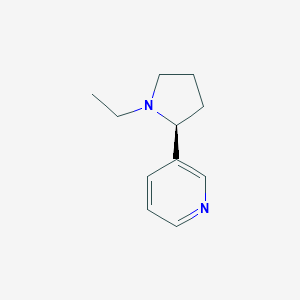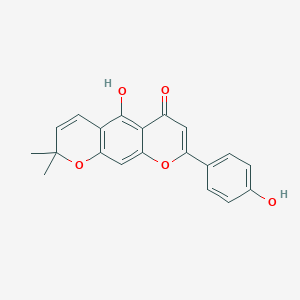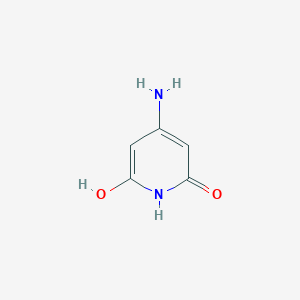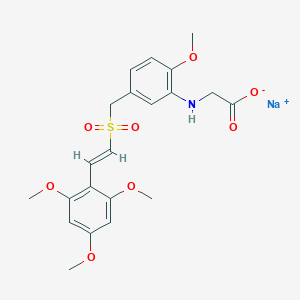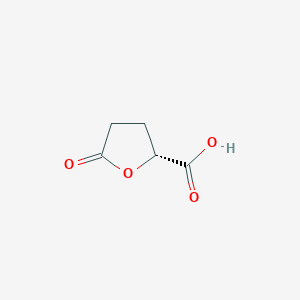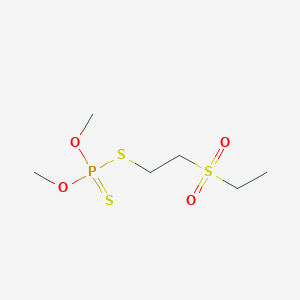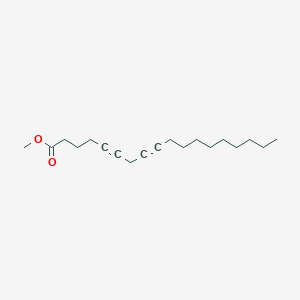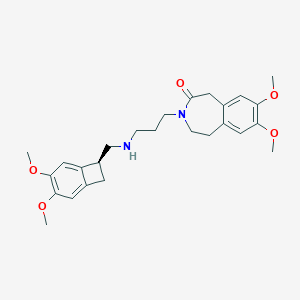
Terfuboxon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terfuboxon is a novel, small molecule drug that is under investigation for its potential therapeutic applications. It is a member of the benzoxazole class of compounds and has a wide range of pharmacological activities.
Applications De Recherche Scientifique
Pesticide and Nematicide
Terbufos-oxon is extensively used worldwide as an insecticide and nematicide . It is used to control soil and other pests such as wireworms, maggots, rootworm larvae, white grubs, black maize beetles, nematodes, and aphids . It is applied in various crops including corn, sugarbeet, sorghum, sunflower, citrus, potatoes, and peanuts .
Environmental Fate
Terbufos-oxon has a moderate alert for drainflow and is slightly mobile . This means it can potentially affect the environment, especially aquatic ecosystems, due to runoff from agricultural fields.
Ecotoxicity
Terbufos-oxon has a high ecotoxicity alert. It is highly toxic to fish, both in acute and chronic exposure scenarios . It also has high acute ecotoxicity for Daphnia (water fleas) and earthworms . This indicates that it can have significant impacts on non-target organisms in the environment.
Human Health Impact
Terbufos-oxon is a high alert substance for human health. It is a high acute toxicity substance for mammals, an acetyl cholinesterase inhibitor, and a neurotoxicant . This means that exposure to this substance can have serious health impacts, including neurological effects.
Occupational Exposure
There have been cases of fatal poisoning by terbufos following occupational exposure . Over-application, improper equipment, inadequate and defective personal protective equipment (PPE), and lack of hygienic precautions were all contributing factors .
Analytical Chemistry
Methods have been developed for identification of terbufos, terbufos sulfoxide, terbufos sulfone, terbufos-oxon, terbufos-oxon sulfoxide, and terbufos-oxon sulfone by mass spectrometry . These methods are important for monitoring the presence and levels of these substances in the environment and in biological samples.
Mécanisme D'action
Target of Action
Terbufos-oxon, also known as Terbufos, is an organophosphate insecticide and nematicide . Its primary target is acetylcholinesterase (AChE) , an essential enzyme in the nervous system of many organisms, including humans . AChE plays a crucial role in nerve signal transmission by breaking down the neurotransmitter acetylcholine, thereby terminating the signal transmission at the synapses .
Mode of Action
Terbufos-oxon acts as a cholinesterase inhibitor . It inactivates AChE by phosphorylating the hydroxyl group of serine present at the active site of the enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synapses. The excess acetylcholine continues to transmit nerve signals, causing overstimulation of the muscles and glands, which can lead to a variety of symptoms and potentially death .
Biochemical Pathways
The biochemical pathway of Terbufos-oxon involves a series of enzymatic reactions, including hydrolysis, oxidation, alkylation, and dealkylation . The compound undergoes sulfoxidation and desulfuration, followed by hydrolysis of the thiolophosphorus bond . This is then followed by enzymatic S-methylation and additional S-oxidation . These transformations result in the formation of various metabolites, some of which may also exhibit toxicity .
Pharmacokinetics
The pharmacokinetics of Terbufos-oxon involves its absorption, distribution, metabolism, and excretion (ADME). After administration, Terbufos-oxon is rapidly absorbed and distributed throughout the body . It undergoes metabolic transformations (as described above) in the liver and other tissues, leading to the formation of various metabolites . The compound and its metabolites are primarily excreted in the urine .
Result of Action
The inhibition of AChE by Terbufos-oxon leads to an overstimulation of the nervous system. This can result in a range of symptoms, including muscle weakness, blurred vision, sweating, headache, and nausea. In severe cases, it can cause seizures, loss of consciousness, and even death . The compound is highly toxic to mammals, with a high acute toxicity reported .
Action Environment
The action of Terbufos-oxon can be influenced by various environmental factors. For instance, its toxicity can be enhanced when co-applied with other pesticides, such as atrazine . Additionally, its persistence and bioavailability in the environment can be affected by factors such as soil type, temperature, and moisture . It’s also worth noting that Terbufos-oxon is slightly mobile in the environment and can contaminate water bodies, posing a risk to aquatic organisms .
Propriétés
IUPAC Name |
2-(diethoxyphosphorylsulfanylmethylsulfanyl)-2-methylpropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21O3PS2/c1-6-11-13(10,12-7-2)15-8-14-9(3,4)5/h6-8H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQPHYVGZGUIJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)SCSC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O3PS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0037601 |
Source


|
| Record name | Terbufos oxon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0037601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Terbufos-oxon | |
CAS RN |
56070-14-5 |
Source


|
| Record name | Terbufos oxon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0037601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Terbufos oxon | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E86XA5KD67 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

